Enzymatic SDH Inhibition: Sdh-IN-5 Exhibits ~2‑Fold Greater Potency than Boscalid and Fluxapyroxad
In a direct head-to-head succinate dehydrogenase (SDH) enzymatic inhibition assay, Sdh-IN-5 (compound 7d) generated an IC50 of 3.293 μM. This value is approximately 2.3‑fold lower (i.e., more potent) than that of boscalid (IC50 = 7.507 μM) and 1.8‑fold lower than that of fluxapyroxad (IC50 = 5.991 μM) measured under identical conditions [1].
| Evidence Dimension | IC50 for Succinate Dehydrogenase (SDH) enzymatic inhibition |
|---|---|
| Target Compound Data | 3.293 μM |
| Comparator Or Baseline | Boscalid: 7.507 μM; Fluxapyroxad: 5.991 μM |
| Quantified Difference | Sdh-IN-5 is 2.28‑fold more potent than boscalid; 1.82‑fold more potent than fluxapyroxad. |
| Conditions | In vitro SDH enzymatic assay using isolated SDH enzyme; identical assay conditions for all compounds as described in J Agric Food Chem 2023. |
Why This Matters
Greater enzymatic potency at the molecular target directly correlates with higher intrinsic inhibitory activity, making Sdh-IN-5 a more sensitive tool for probing SDH function or a more efficient lead for antifungal development.
- [1] Luo B, Zhao Y, Zhang J, Li W, Liu M, et al. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2023;71(24):9255-9265. doi:10.1021/acs.jafc.3c00116. View Source
